molecular formula C8H3F3INO B1413118 2-Iodo-6-(trifluoromethoxy)benzonitrile CAS No. 1804438-71-8

2-Iodo-6-(trifluoromethoxy)benzonitrile

Cat. No. B1413118
CAS RN: 1804438-71-8
M. Wt: 313.01 g/mol
InChI Key: LQFUYHHLPYFPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-6-(trifluoromethoxy)benzonitrile, also known as TFB-CN, is an important synthetic intermediate and building block used in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other specialty chemicals. It is a versatile molecule with a wide range of applications in organic synthesis, including the synthesis of heterocyclic compounds, organometallic compounds, and other compounds of interest. In addition, TFB-CN has been used as a reagent in the synthesis of a variety of biologically active compounds.

Mechanism of Action

The mechanism of action of 2-Iodo-6-(trifluoromethoxy)benzonitrile is not fully understood. However, it is known that the molecule undergoes a series of chemical reactions that produce a variety of products. These products can then interact with other molecules in the environment to produce various effects. For example, the reaction of 2-Iodo-6-(trifluoromethoxy)benzonitrile with other molecules can produce biologically active compounds, such as antibiotics, antiviral agents, and anti-cancer agents.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Iodo-6-(trifluoromethoxy)benzonitrile are not well understood. However, some studies have suggested that the molecule may have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, 2-Iodo-6-(trifluoromethoxy)benzonitrile has been shown to inhibit the growth of certain types of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Iodo-6-(trifluoromethoxy)benzonitrile in lab experiments include its availability, its low cost, and its versatility. It can be used in a variety of reactions and can be used to synthesize a wide range of compounds. In addition, 2-Iodo-6-(trifluoromethoxy)benzonitrile is relatively easy to handle and store.
The main limitation of using 2-Iodo-6-(trifluoromethoxy)benzonitrile in lab experiments is its toxicity. The molecule is toxic and should be handled with care. In addition, the molecule can be unstable and may decompose if not stored properly.

Future Directions

The future of 2-Iodo-6-(trifluoromethoxy)benzonitrile is promising. As research continues, scientists may be able to develop more efficient and effective methods for synthesizing the molecule. In addition, further research may uncover new applications for the molecule, such as in the synthesis of novel polymers and materials, or in the synthesis of fluorescent dyes and other fluorescent molecules. Finally, further research may uncover new biochemical and physiological effects of the molecule, such as anti-inflammatory, anti-bacterial, and anti-fungal properties.

Scientific Research Applications

2-Iodo-6-(trifluoromethoxy)benzonitrile is a versatile molecule and has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, organometallic compounds, and other compounds of interest. In addition, it has been used as a reagent in the synthesis of biologically active compounds, including antibiotics, antiviral agents, and anti-cancer agents. 2-Iodo-6-(trifluoromethoxy)benzonitrile has also been used in the synthesis of novel polymers and materials, as well as in the synthesis of fluorescent dyes and other fluorescent molecules.

properties

IUPAC Name

2-iodo-6-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3INO/c9-8(10,11)14-7-3-1-2-6(12)5(7)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQFUYHHLPYFPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-6-(trifluoromethoxy)benzonitrile
Reactant of Route 2
2-Iodo-6-(trifluoromethoxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-Iodo-6-(trifluoromethoxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-Iodo-6-(trifluoromethoxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-Iodo-6-(trifluoromethoxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-Iodo-6-(trifluoromethoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.